molecular formula C24H22N4O7S2 B11091922 Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11091922
M. Wt: 542.6 g/mol
InChI Key: LLFORPALGRNWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes furan, triazine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazine intermediates, followed by their coupling with a thiophene derivative. The final product is obtained through esterification and acetylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the triazine ring can yield amino-triazine derivatives .

Scientific Research Applications

Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate stands out due to its combination of furan, triazine, and thiophene rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22N4O7S2

Molecular Weight

542.6 g/mol

IUPAC Name

diethyl 5-[[2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H22N4O7S2/c1-4-32-22(30)17-13(3)20(23(31)33-5-2)37-21(17)25-16(29)12-36-24-26-18(14-8-6-10-34-14)19(27-28-24)15-9-7-11-35-15/h6-11H,4-5,12H2,1-3H3,(H,25,29)

InChI Key

LLFORPALGRNWBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.